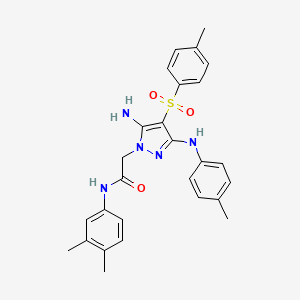![molecular formula C14H23Cl2NO2 B2519394 1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol CAS No. 478785-06-7](/img/structure/B2519394.png)
1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol” is an organic compound containing a secondary butylamine group, a chlorobenzyl group, and a propanol group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine, benzyl, and alcohol groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group might participate in acid-base reactions, while the alcohol group could be involved in condensation or oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and alcohol could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Applications in Environmental and Aquatic Systems
Research on chlorophenols and their derivatives, which share structural similarities with 1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol, highlights their relevance in understanding the environmental fate and behavior of chlorinated organic compounds in aquatic systems (Peng et al., 2016). Such studies are crucial for assessing the ecological impact of organochlorine compounds, including their role as precursors to more harmful substances like dioxins, and for developing strategies to mitigate their presence in the environment.
Biotechnological Production of Value-added Chemicals
The biotechnological conversion of glycerol to 1,3-propanediol, a process closely related to the potential pathways involving compounds like 1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol, exemplifies the harnessing of microbial pathways for the sustainable production of industrially relevant chemicals (Ruy et al., 2020). This area of research offers insights into optimizing fermentation processes and catalytic systems for the efficient synthesis of bio-based platform chemicals.
Analytical and Bioanalytical Applications
Scanning Electrochemical Microscopy (SECM) and related techniques have been applied to study the electrochemical properties of a wide range of compounds, including those structurally related to 1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol (Polcari et al., 2016). These applications are instrumental in developing new materials, sensors, and diagnostic tools, demonstrating the potential of 1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol in contributing to advances in analytical chemistry and materials science.
Organic Synthesis and Material Science
Advances in aryl-aryl bond formation, as discussed in the context of direct arylation methods, are relevant to compounds like 1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol, which may serve as precursors or intermediates in the synthesis of complex biaryls and other organic molecules (McGlacken & Bateman, 2009). This research area is key to developing new pharmaceuticals, agrochemicals, and organic materials.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(butan-2-ylamino)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-3-11(2)16-8-14(17)10-18-9-12-4-6-13(15)7-5-12;/h4-7,11,14,16-17H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFWALCGDAXDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COCC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)
![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)
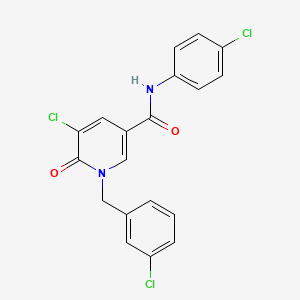
![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)
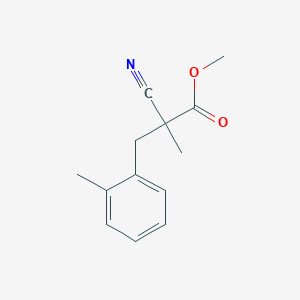
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)
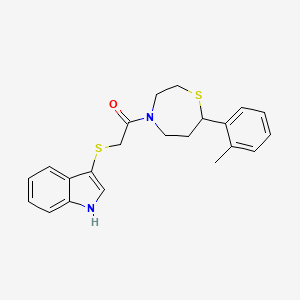

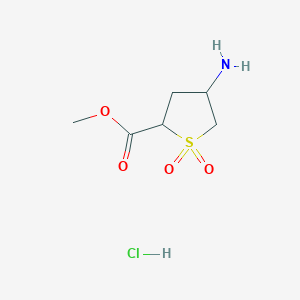
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)
![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)
